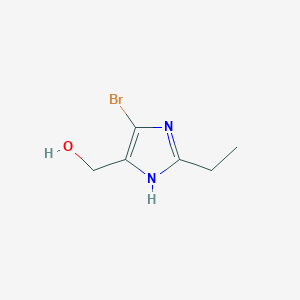![molecular formula C17H25BO4 B8537758 [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with a methoxy group and a dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Methanol Moiety: This step involves the reduction of a corresponding ester or aldehyde to yield the methanol group.
Substitution on the Phenyl Ring: The methoxy group is introduced through nucleophilic substitution reactions, typically using methanol and a strong base.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via borylation reactions, often using pinacolborane and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon are typical.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[4-Methoxyphenyl]cyclopropyl}methanol: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.
{1-[4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, affecting its reactivity and binding properties.
Uniqueness
The presence of both the methoxy and dioxaborolane groups in [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol provides a unique combination of reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C17H25BO4 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-10-12(6-7-14(13)20-5)17(11-19)8-9-17/h6-7,10,19H,8-9,11H2,1-5H3 |
Clé InChI |
RFMUGBKUPVMRBO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Fluorophenyl)methoxy]-2-iodo-4-(trifluoromethyl)benzene](/img/structure/B8537697.png)

![2'-[2-(1-Methyl-2-piperidyl)ethyl]picolinanilide](/img/structure/B8537706.png)
![1,2-Dihydro-9H-pyrazolo[3,4-f]quinazolin-9-one](/img/structure/B8537711.png)


![Ethyl (2-{[(2-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8537736.png)



